molecular formula C21H36 B14293561 3,7-Di-tert-butyl-2,2,8,8-tetramethylnona-3,4,5,6-tetraene CAS No. 126091-69-8

3,7-Di-tert-butyl-2,2,8,8-tetramethylnona-3,4,5,6-tetraene

Katalognummer: B14293561
CAS-Nummer: 126091-69-8
Molekulargewicht: 288.5 g/mol
InChI-Schlüssel: DMDANQLVBFPMIE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,7-Di-tert-butyl-2,2,8,8-tetramethylnona-3,4,5,6-tetraene is an organic compound characterized by its unique structure featuring multiple tert-butyl and methyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Di-tert-butyl-2,2,8,8-tetramethylnona-3,4,5,6-tetraene typically involves the use of tert-butyl and methyl substituents in a controlled reaction environment. One common method involves the alkylation of a suitable precursor with tert-butyl and methyl groups under specific conditions, such as the presence of a strong base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation processes, utilizing advanced reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and continuous flow systems can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3,7-Di-tert-butyl-2,2,8,8-tetramethylnona-3,4,5,6-tetraene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding alcohols or ketones, while reduction may produce alkanes or alkenes.

Wissenschaftliche Forschungsanwendungen

3,7-Di-tert-butyl-2,2,8,8-tetramethylnona-3,4,5,6-tetraene has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 3,7-Di-tert-butyl-2,2,8,8-tetramethylnona-3,4,5,6-tetraene involves its interaction with molecular targets and pathways. The compound may act by binding to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,5-Di-tert-butyl-2-hydroxybenzaldehyde: Known for its use in the synthesis of complex organic compounds.

    4,4’-Di-tert-butyl-2,2’-dipyridyl: Used as a ligand in coordination chemistry.

    3,3-Di-tert-butyl-2,2,4,4-tetramethyl-pentane: Known for its stability and use in various chemical reactions.

Uniqueness

3,7-Di-tert-butyl-2,2,8,8-tetramethylnona-3,4,5,6-tetraene is unique due to its specific arrangement of tert-butyl and methyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Eigenschaften

CAS-Nummer

126091-69-8

Molekularformel

C21H36

Molekulargewicht

288.5 g/mol

InChI

InChI=1S/C21H36/c1-18(2,3)16(19(4,5)6)14-13-15-17(20(7,8)9)21(10,11)12/h1-12H3

InChI-Schlüssel

DMDANQLVBFPMIE-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C(=C=C=C=C(C(C)(C)C)C(C)(C)C)C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.